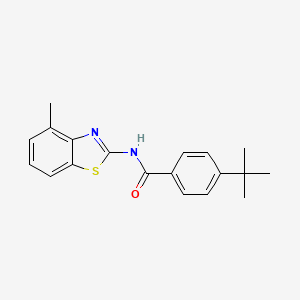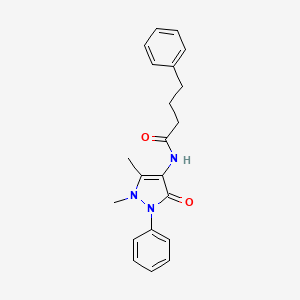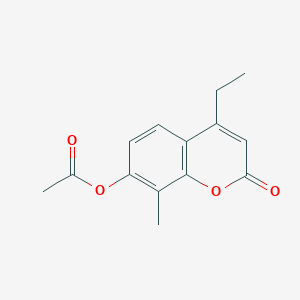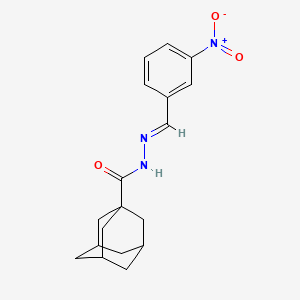![molecular formula C16H20N2O2S2 B5719036 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane, commonly known as MTSEA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfhydryl-reactive compounds, which are known for their ability to modify the activity of proteins.
Mécanisme D'action
MTSEA works by reacting with sulfhydryl groups on proteins, which can lead to changes in protein activity and function. The reaction between MTSEA and sulfhydryl groups is typically reversible, which allows researchers to study the effects of protein modification in a controlled manner.
Biochemical and Physiological Effects:
MTSEA has been shown to have a wide range of biochemical and physiological effects, depending on the protein being studied. For example, MTSEA has been shown to modify the activity of ion channels, which can affect the electrical signaling of cells. MTSEA has also been used to study the function of transporters, which are proteins that move molecules across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MTSEA is its ability to modify the activity of proteins in a reversible manner. This allows researchers to study the effects of protein modification in a controlled manner. However, one limitation of MTSEA is that it can react with other groups on proteins besides sulfhydryl groups, which can lead to unintended effects.
Orientations Futures
There are several future directions for research on MTSEA. One area of interest is the development of new sulfhydryl-reactive compounds that are more specific and selective than MTSEA. Another area of interest is the use of MTSEA in the study of protein-protein interactions, which are important for a wide range of biological processes. Finally, researchers are also interested in exploring the potential therapeutic applications of MTSEA, particularly in the treatment of diseases that involve protein dysfunction.
Méthodes De Synthèse
MTSEA can be synthesized through a reaction between 4-(2-methyl-1,3-thiazol-4-yl)phenylsulfonyl chloride and azepane. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
MTSEA has been widely used in scientific research, particularly in the field of biochemistry. This compound is known for its ability to modify the activity of proteins by reacting with sulfhydryl groups. MTSEA has been used to study the structure and function of a wide range of proteins, including ion channels, transporters, and enzymes.
Propriétés
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-17-16(12-21-13)14-6-8-15(9-7-14)22(19,20)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOAPTUXGTPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)

![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)

![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)


![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)